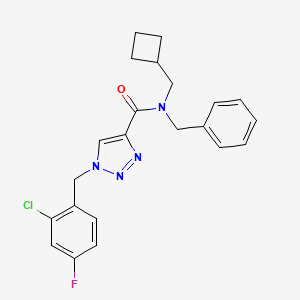![molecular formula C17H20ClNO B4981248 (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4981248.png)
(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as CZC-13788, is a chemical compound that has been synthesized for research purposes. It belongs to the class of phenethylamines and is structurally related to other psychoactive compounds such as amphetamines and phenylpiperazines. CZC-13788 has been studied for its potential use as a therapeutic agent in various neurological and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to increase dopamine and serotonin release in certain brain regions, and it may also act as a dopamine and serotonin reuptake inhibitor. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia, which are characteristic effects of dopamine and serotonin agonists. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been shown to reduce immobility in the forced swim test, which is a measure of antidepressant-like activity. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have neuroprotective effects in animal models of Parkinson's disease, as it can reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is that it has been shown to have high affinity for dopamine and serotonin receptors, which are important targets for many neurological and psychiatric disorders. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have neuroprotective effects, which may make it useful for studying neurodegenerative diseases such as Parkinson's disease. However, one limitation of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is its potential use in the treatment of depression and anxiety. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have antidepressant-like effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these disorders. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine may have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to determine its potential as a therapeutic agent for addiction. Finally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine may have potential as a neuroprotective agent in other neurodegenerative diseases besides Parkinson's disease, such as Alzheimer's disease and Huntington's disease. Further research is needed to determine its potential in these areas.
Métodos De Síntesis
The synthesis of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 4-methoxyphenylacetonitrile to form 3-chlorobenzyl 4-methoxyphenylacetamide. This intermediate is then reduced with lithium aluminum hydride to produce (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. The synthesis of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been optimized to improve yield and purity, and various analytical techniques such as NMR spectroscopy and HPLC have been used to confirm its identity and purity.
Aplicaciones Científicas De Investigación
(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied for its potential use as a therapeutic agent in various neurological and psychiatric disorders. It has been shown to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied for its potential use in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(10-14-6-8-17(20-2)9-7-14)19-12-15-4-3-5-16(18)11-15/h3-9,11,13,19H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQDVZWARAUCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4981168.png)

![[1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4981177.png)
![4-chloro-2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B4981182.png)
![2-methoxy-4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4981200.png)
![2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B4981206.png)

![5-{3-chloro-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4981212.png)
![4-(1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B4981236.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4981252.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4981254.png)
![methyl 4-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4981259.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}benzamide](/img/structure/B4981267.png)